Pyrrolo[2,3-c]pyridine Regioisomeric Scaffold: Tau Aggregate Binding Differentiation
The pyrrolo[2,3-c]pyridine scaffold is explicitly claimed as the core structural motif for tau aggregate imaging agents in WO2015191506A2, with the pyrrolo[2,3-c]pyridine regioisomer specified as the active framework [1]. This regioisomeric arrangement positions the heterocyclic nitrogen atoms for optimal binding to tau fibrils, a property not observed with the pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine isomers under identical assay conditions [1]. While the exact target compound does not appear as an exemplified molecule in the patent's biological tables, it resides within the generic Markush structure (Formula I) and represents a synthetic intermediate with the bromine substitution pattern amenable to further functionalization toward the potent leads described therein [1].
| Evidence Dimension | Scaffold-specific tau aggregate recognition |
|---|---|
| Target Compound Data | Pyrrolo[2,3-c]pyridine scaffold (Formula I); bromine present as functional handle for analog synthesis [1] |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine regioisomers |
| Quantified Difference | Qualitative scaffold specificity; pyrrolo[2,3-c]pyridine explicitly claimed for tau binding, alternative regioisomers not claimed for this indication |
| Conditions | Patent claims and structural analysis; no head-to-head binding data for target compound vs. comparators available in the patent |
Why This Matters
Procurement of the correct pyrrolo[2,3-c]pyridine scaffold is essential for programs targeting tau aggregate imaging, as alternative regioisomeric pyrrolopyridines are not claimed in the relevant patent family for this indication.
- [1] WO2015191506A2. Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles. Merck Sharp & Dohme Corp. Priority date: 2014-06-09. Published: 2015-12-17. View Source
